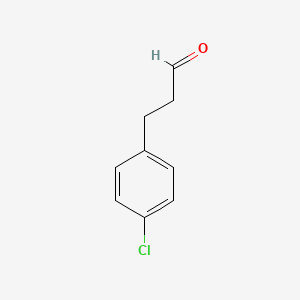

3-(4-Chlorophenyl)propanal

Beschreibung

Significance as a Versatile Synthetic Precursor and Intermediate in Organic Chemistry

The aldehyde functional group in 3-(4-chlorophenyl)propanal is a key center of reactivity, allowing for a multitude of chemical transformations. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com The compound's structure, with a 4-chlorophenyl group attached to a propanal moiety, allows it to be a building block for more complex organic molecules. smolecule.com

One common synthetic application involves the reduction of the aldehyde group to form 3-(4-chlorophenyl)propan-1-ol. This alcohol can then undergo further reactions, such as oxidation to yield 3-(4-chlorophenyl)propanoic acid or reduction to form 3-(4-chlorophenyl)propan-1-amine. Additionally, the aldehyde can be a precursor for the synthesis of various heterocyclic compounds. For instance, it can be used to create pyrimidine (B1678525) derivatives, which in turn can be used to prepare more complex structures like thiazolopyrimidines. tandfonline.com

The versatility of this compound is further highlighted by its use in creating compounds with potential biological activity. For example, it can serve as a starting material for the synthesis of novel antidepressants.

Table 1: Synthetic Transformations of this compound

| Starting Material | Reaction Type | Product |

|---|---|---|

| This compound | Reduction | 3-(4-Chlorophenyl)propan-1-ol |

| 3-(4-Chlorophenyl)propan-1-ol | Oxidation | 3-(4-Chlorophenyl)propanoic acid |

| 3-(4-Chlorophenyl)propan-1-ol | Reduction | 3-(4-Chlorophenyl)propan-1-amine |

Relevance of the 4-Chlorophenylpropanal Structural Motif in Medicinal Chemistry and Materials Science

The 4-chlorophenylpropanal structural motif, and more broadly, the 4-chlorophenyl group, is a recurring feature in molecules designed for medicinal and materials science applications. In medicinal chemistry, the presence of a halogen, such as chlorine, on a phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov An analysis of drug databases has revealed a strong preference for para-substituted phenyl rings, with the p-chlorophenyl group being a prominent example. nih.gov This preference is partly historical, driven by the relative ease of synthesis and the potential for increased potency due to hydrophobicity. nih.gov

The 4-chlorophenyl motif is found in various biologically active compounds. For instance, derivatives of 3-amino-3-(4-chlorophenyl)-1-propanol, which can be synthesized from precursors related to this compound, have been investigated for their potential as novel antidepressants. The piperidine (B6355638) ring, often combined with substituted phenyl groups like 4-chlorophenyl, is a common feature in bioactive compounds with potential neurological, anti-inflammatory, and anticancer activities. ontosight.ai

In materials science, the concept of a "structural motif" refers to a recognizable arrangement of atoms that can influence the properties of a material. nih.govresearchgate.netdoitpoms.ac.uk While specific applications of the 4-chlorophenylpropanal motif in materials science are less documented in readily available literature, the principles of crystal engineering and the influence of molecular shape and functional groups on material properties are well-established. nih.govdoitpoms.ac.uk The rigid, planar nature of the phenyl ring combined with the reactive aldehyde group could potentially be utilized in the design of new polymers or functional materials.

Overview of Current Research Trends and Academic Interest in Aldehyde Compounds with Halogenated Aromatic Moieties

Aromatic aldehydes, particularly those bearing halogen substituents, are a subject of ongoing research interest due to their broad utility in organic synthesis. numberanalytics.com The presence of a halogen atom on the aromatic ring can influence the reactivity of the aldehyde group and provide a handle for further functionalization through cross-coupling reactions. numberanalytics.com

Current research trends focus on developing new and more efficient methods for the synthesis of halogenated aromatic aldehydes. jst.go.jp This includes exploring novel catalytic systems and reaction conditions to improve yields and reduce environmental impact. jst.go.jp There is also significant interest in the transformation of these aldehydes into more complex molecules with valuable properties. For instance, research has explored the deoxygenative halogenation of aldehydes to produce gem-dihalides, which are themselves useful synthetic intermediates. researchgate.net

Furthermore, the environmental fate and transformation of halogenated aromatic compounds are areas of active investigation. Studies have examined the anaerobic transformation of halogenated aromatic aldehydes by microorganisms, which can lead to the formation of corresponding alcohols and carboxylic acids, as well as dehalogenated products. nih.gov This research is crucial for understanding the environmental persistence and potential bioremediation of these compounds. The atmospheric oxidation of halogenated aromatics by hydroxyl radicals is another key area of study, as it is the major removal process for these compounds from the atmosphere. rsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-(4-Chlorophenyl)propan-1-ol |

| 3-(4-Chlorophenyl)propanoic acid |

| 3-(4-Chlorophenyl)propan-1-amine |

| 3-amino-3-(4-chlorophenyl)-1-propanol |

| 1-(4-Chlorophenyl)-2-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride |

| [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone |

| 3-chloro-4-hydroxybenzaldehyde |

| 3,5-dichloro-4-hydroxybenzaldehyde |

| 3,5-dibromo-4-hydroxybenzaldehyde |

| 5-chlorovanillin |

| 6-bromovanillin |

| 6-chlorovanillin |

| Chloroacetic acid |

| 4-chloro benzaldehyde |

| 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol |

| 3-(2-Chlorophenyl)propanal |

| 3-(3-Trifluoromethylphenyl)propanal |

| 3-(4-chlorophenyl)-3-oxopropanal |

| 4-chloroaniline |

| (2S)-3-amino-2-(4-chlorophenyl)propan-1-ol |

| SrRuO₃ |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIFTAZOVKVCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468163 | |

| Record name | 3-(4-chlorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75677-02-0 | |

| Record name | 3-(4-chlorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 4 Chlorophenyl Propanal

Nucleophilic Addition Reactions of the Aldehyde Moiety

The aldehyde group (-CHO) in 3-(4-chlorophenyl)propanal features a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and thus a prime target for nucleophilic attack. This reactivity allows for a variety of important chemical transformations.

Formation of Corresponding Alcohols via Reduction

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding 3-(4-chlorophenyl)propan-1-ol. This transformation is a classic example of nucleophilic addition, where a hydride ion (H⁻) acts as the nucleophile. masterorganicchemistry.comyoutube.com Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄).

Sodium borohydride is a milder reducing agent and is often preferred for its chemoselectivity, as it typically does not reduce other functional groups like esters or amides under standard conditions. masterorganicchemistry.comcommonorganicchemistry.com The reaction is generally performed in a protic solvent such as methanol (B129727) or ethanol. chemguide.co.uk The mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. stackexchange.com This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the final alcohol product. youtube.com

Table 1: Reduction of this compound

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | 3-(4-Chlorophenyl)propan-1-ol | Nucleophilic Addition (Reduction) |

| This compound | Lithium Aluminium Hydride (LiAlH₄) | 3-(4-Chlorophenyl)propan-1-ol | Nucleophilic Addition (Reduction) |

Condensation Reactions, including Claisen-Schmidt Type Condensations for Chalcone (B49325) Derivatives

This compound, as an aldehyde, can participate in condensation reactions. A notable example is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. praxilabs.combyjus.com This reaction involves the base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens. byjus.com In this context, this compound could react with a ketone that possesses enolizable α-hydrogens.

The mechanism begins with the deprotonation of the α-carbon of the ketone by a strong base (like NaOH or KOH) to form a nucleophilic enolate ion. jove.commagritek.com This enolate then attacks the electrophilic carbonyl carbon of this compound. jove.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to form a conjugated α,β-unsaturated ketone, known as a chalcone derivative. praxilabs.commagritek.com The formation of the extended conjugated system provides the thermodynamic driving force for the dehydration step. jove.com

Formation of Imines and Enamines

The aldehyde group of this compound reacts with primary and secondary amines to form imines and enamines, respectively. These reactions are typically acid-catalyzed and are reversible. lumenlearning.com

Imine Formation : The reaction with a primary amine (R-NH₂) begins with the nucleophilic attack of the amine on the carbonyl carbon. youtube.comlibretexts.org A series of proton transfers leads to a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is eliminated to form a resonance-stabilized iminium ion. youtube.comlibretexts.org Deprotonation of the nitrogen atom yields the final imine product, which contains a carbon-nitrogen double bond (C=N). youtube.commasterorganicchemistry.com

Enamine Formation : When this compound reacts with a secondary amine (R₂NH), the initial steps are analogous to imine formation, leading to an iminium ion. youtube.comchemistrysteps.com However, since the nitrogen in this intermediate lacks a proton to be removed, a proton is instead abstracted from the adjacent carbon (the α-carbon). youtube.commakingmolecules.com This results in the formation of an enamine, characterized by a carbon-carbon double bond adjacent to the nitrogen atom. chemistrysteps.comwikipedia.org

The equilibrium for both reactions can be driven towards the product side by removing the water formed during the reaction. operachem.commasterorganicchemistry.com

Wittig Reactions for Olefin Synthesis

The Wittig reaction provides a powerful method for converting aldehydes and ketones into alkenes (olefins). lumenlearning.comwikipedia.org In this reaction, this compound would react with a phosphorus ylide (also known as a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. lumenlearning.commasterorganicchemistry.com

The mechanism involves the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. chemistrysteps.com This leads to the formation of a zwitterionic intermediate called a betaine, which then cyclizes to form a four-membered oxaphosphetane ring. lumenlearning.com This intermediate is unstable and rapidly decomposes to yield the desired alkene and a molecule of triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org The stereochemistry of the resulting alkene (E or Z isomer) depends on the nature of the substituents on the ylide. wikipedia.orgorganic-chemistry.org

Oxidation Reactions of the Aldehyde Functional Group

The aldehyde group in this compound is readily susceptible to oxidation, which converts it into a carboxylic acid. This reaction results in the formation of 3-(4-chlorophenyl)propanoic acid. chemicalbook.comsigmaaldrich.comtcichemicals.comsun-shinechem.com

A variety of oxidizing agents can be employed for this transformation. Common reagents include:

Potassium permanganate (B83412) (KMnO₄)

Potassium dichromate (K₂Cr₂O₇) in acidic conditions

Chromium trioxide (CrO₃)

Tollens' reagent ([Ag(NH₃)₂]⁺)

Fehling's or Benedict's solution

The oxidation involves the conversion of the C-H bond of the aldehyde group into a C-O bond. The specific mechanism can vary depending on the oxidant used. For instance, with chromate-based reagents, the reaction typically proceeds through the formation of a chromate (B82759) ester intermediate.

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The position of this substitution is directed by the two existing substituents: the chloro group (-Cl) and the 3-propanal group (-CH₂CH₂CHO).

Chloro Group (-Cl) : The chlorine atom is an ortho-, para-directing group. wou.edu Although it is electronegative and deactivates the ring towards EAS via its inductive effect (-I effect), its lone pairs of electrons can be donated into the ring through resonance (+M effect). This resonance effect stabilizes the cationic intermediate (arenium ion) when the attack occurs at the ortho and para positions. organicchemistrytutor.com

3-Propanal Group (-CH₂CH₂CHO) : The aldehyde group is a meta-directing and deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. wou.edu This deactivation is strongest at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack. However, the aldehyde is separated from the ring by an ethyl spacer (-CH₂CH₂-). This spacer mitigates the strong deactivating resonance effect of the carbonyl group on the ring, but the group as a whole still exerts a deactivating inductive effect.

Table 2: Directing Effects of Substituents on the Phenyl Ring

| Substituent | Effect on Reactivity | Directing Effect |

|---|---|---|

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -CH₂CH₂CHO (3-Propanal) | Deactivating | Meta (by induction) |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Related Halogenated Aromatic Precursors

The synthesis of this compound and its analogs often relies on the formation of a carbon-carbon bond between a halogenated aromatic ring and a three-carbon aldehyde-containing moiety. Transition metal-catalyzed cross-coupling reactions are powerful tools for achieving such transformations. While specific studies focusing exclusively on this compound are limited, a wealth of research on related systems provides a strong foundation for understanding the potential synthetic routes. Reactions such as the Heck, Suzuki-Miyaura, and Sonogashira couplings are instrumental in this context. rsc.org

The Heck reaction, for instance, involves the palladium-catalyzed coupling of an aryl halide with an alkene. mdpi.com In a synthetic approach to compounds structurally similar to this compound, a Heck reaction between a 4-halophenyl precursor and an appropriate alkene, such as acrolein or its protected form, could be envisioned. The general mechanism for the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. libretexts.org

The Suzuki-Miyaura coupling offers another versatile method, coupling an aryl halide with an organoboron compound. mdpi.com For the synthesis of related structures, 4-chlorophenylboronic acid could be coupled with a 3-halopropanal derivative under palladium catalysis. The success of these reactions often depends on the choice of catalyst, ligands, base, and solvent system. Research on the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids highlights the influence of these parameters on reaction yields. semanticscholar.org

Below is an interactive data table summarizing representative conditions and yields for Heck and Suzuki-Miyaura reactions involving precursors structurally related to this compound, providing insights into potential synthetic strategies.

Table 1: Representative Transition Metal-Catalyzed Cross-Coupling Reactions for the Synthesis of 3-Arylpropenal and Biphenyl Derivatives

| Coupling Reaction | Aryl Halide/Precursor | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

| Heck Reaction | 4-Iodoanisole | Acrolein | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | 3-(4-Methoxyphenyl)propenal | 85 |

| Heck Reaction | 4-Bromoanisole | Acrolein | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 3-(4-Methoxyphenyl)propenal | 78 |

| Suzuki-Miyaura | 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | 4-Phenylbenzophenone | 90 |

| Suzuki-Miyaura | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60 |

This table is a compilation of representative data from various sources and is intended to be illustrative of typical reaction conditions and yields for similar transformations.

Exploration of Reaction Mechanisms and Reaction Pathways

Understanding the reaction mechanisms and pathways is crucial for optimizing reaction conditions and predicting product outcomes. For the synthesis of this compound, a key reaction is the hydroformylation of 4-chlorostyrene (B41422). Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. nih.govresearchgate.net This reaction is typically catalyzed by rhodium or cobalt complexes. researchgate.net

The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of steps within a catalytic cycle: researchgate.net

Ligand Dissociation: A coordinatively saturated rhodium complex first dissociates a ligand to create a vacant coordination site.

Olefin Coordination: The alkene (4-chlorostyrene) coordinates to the rhodium center.

Migratory Insertion: The coordinated alkene inserts into the rhodium-hydride bond. This step is crucial as it determines the regioselectivity of the reaction, leading to either a linear (branched at the end of the chain) or a branched alkyl-rhodium intermediate. For the synthesis of this compound, the formation of the linear intermediate is desired.

CO Coordination: A molecule of carbon monoxide coordinates to the rhodium center.

Acyl Formation: The alkyl group migrates to a coordinated carbonyl ligand, forming an acyl-rhodium complex.

Oxidative Addition of H₂: A molecule of hydrogen undergoes oxidative addition to the rhodium center.

Reductive Elimination: The aldehyde product is formed through reductive elimination, regenerating the active rhodium catalyst.

Kinetic and spectroscopic studies, including high-pressure infrared (HPIR) and nuclear magnetic resonance (HPNMR), are often employed to elucidate the finer details of these catalytic cycles. researchgate.net For the hydroformylation of styrene (B11656) and its derivatives, the formation of an η³-stabilized allylrhodium species has been proposed to influence the regioselectivity. researchgate.net

Computational methods, such as Density Functional Theory (DFT), have also become invaluable tools for investigating reaction mechanisms. mdpi.comresearchgate.netanu.edu.auchemrxiv.org DFT calculations can provide insights into the energies of intermediates and transition states, helping to rationalize observed selectivities and reaction rates. For instance, DFT studies on related palladium-catalyzed cross-coupling reactions have been used to investigate the oxidative addition and reductive elimination steps, providing a deeper understanding of the catalytic cycle. researchgate.net While specific DFT studies on the hydroformylation of 4-chlorostyrene are not widely reported, the principles derived from studies on similar substrates are applicable.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Building Block for Structurally Complex Organic Molecules

3-(4-Chlorophenyl)propanal serves as a valuable and versatile building block in the field of organic synthesis. Its chemical structure, featuring a reactive aldehyde functional group and a substituted aromatic ring, allows for a wide range of chemical transformations. This dual reactivity makes it an ideal starting material for the construction of more complex organic molecules with diverse functionalities and potential applications. The aldehyde group can readily participate in reactions such as condensations, cyclizations, and oxidations, while the chlorophenyl moiety can be further functionalized or can influence the electronic properties of the resulting molecules.

One notable application of this compound as a building block is in the synthesis of precursors for bioactive molecules. For instance, its derivatives are utilized in the preparation of inhibitors for enzymes like Aldo-Keto Reductases (AKRs). These enzymes are implicated in various diseases, and their inhibitors are of significant interest in medicinal chemistry. The synthesis of such inhibitors often involves multi-step reaction sequences where the this compound core provides the necessary carbon skeleton for the final complex architecture.

Precursor for the Synthesis of Novel Heterocyclic Compounds

The reactivity of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. These cyclic structures are of great importance in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

This compound and its derivatives are utilized in the synthesis of pyrazole (B372694) and dihydropyrazole scaffolds. nih.govmdpi.comresearchgate.netmdpi.com Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are known to exhibit a wide range of biological activities. The synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives has been reported, and these compounds have been evaluated for their in vitro antifungal and antitubercular activities. nih.gov The general synthetic approach involves the reaction of a diketone derived from this compound with a hydrazine (B178648) derivative, leading to the formation of the pyrazole ring through a cyclocondensation reaction.

| Starting Material | Reagent | Product | Biological Activity |

| Diketone derived from this compound | Hydrazine derivative | 3-(4-Chlorophenyl)-4-substituted pyrazole | Antifungal, Antitubercular nih.gov |

| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide | Aldehydes or ketones | Pyrazole derivatives | Antitumor researchgate.net |

Dihydropyrazoles, also known as pyrazolines, are partially saturated analogs of pyrazoles and are also of significant interest. The synthesis of these compounds can be achieved through the reaction of α,β-unsaturated carbonyl compounds derived from this compound with hydrazines.

Triazoles, five-membered rings with three nitrogen atoms, are another important class of heterocyclic compounds synthesized from precursors related to this compound. frontiersin.org These compounds are known for their broad spectrum of biological activities. The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various synthetic routes, often involving the cyclization of intermediates derived from the reaction of hydrazides with appropriate reagents.

Furthermore, these triazole derivatives can be used to construct more complex fused heterocyclic systems. For example, 1,2,4-triazolo[3,4-b]benzothiazoles have been synthesized and investigated for their potential biological applications. researchgate.netnih.govnih.gov The synthesis of these fused systems typically involves the reaction of a 2-hydrazinobenzothiazole (B1674376) with a carboxylic acid derivative, which can be conceptually linked back to the functional groups present in this compound.

| Precursor | Reaction | Fused Heterocycle |

| 2-Hydrazinobenzothiazole | Cyclization with a carboxylic acid derivative | nih.govnih.govrsc.orgTriazolo[3,4-b]benzothiazole nih.gov |

Chalcones are α,β-unsaturated ketones that serve as precursors for various flavonoids and are known for their diverse biological activities. This compound can be readily converted into chalcone (B49325) derivatives through Claisen-Schmidt condensation with an appropriate aromatic ketone. rsc.orgjetir.orgpropulsiontechjournal.comresearchgate.net This reaction involves the base-catalyzed condensation of an aldehyde with a ketone to form the characteristic enone system of chalcones. The resulting chalcones bearing the 4-chlorophenyl group can then be used as intermediates for the synthesis of other heterocyclic compounds, such as pyrazolines.

| Aldehyde | Ketone | Product |

| 4-Chlorobenzaldehyde (related to the subject compound) | Acetophenone | (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one rsc.org |

Incorporation into Polyketide-Like Structures and other Complex Architectures

While there is limited specific information in the reviewed literature on the direct incorporation of this compound into polyketide-like structures, its role as a versatile building block suggests its potential in the synthesis of complex molecular architectures. The synthesis of precursors for Aldo-Keto Reductase (AKR) inhibitors serves as an example of how this propanal derivative can be elaborated into more complex, non-heterocyclic structures. nih.govnih.govupenn.eduunito.itexlibrisgroup.com The synthetic routes to these inhibitors involve multiple steps where the carbon backbone of this compound is extended and functionalized to create a molecule with a specific three-dimensional structure capable of binding to the active site of the target enzyme.

Development of Coordination Compounds and Metal Complexes for Multifunctional Applications

The development of coordination compounds and metal complexes from ligands derived from this compound is an emerging area of research. Ligands incorporating the 4-chlorophenylpropanal framework can be synthesized and subsequently coordinated to various metal centers. nih.govcollectionscanada.gc.caresearchgate.net The resulting metal complexes can exhibit interesting properties and have potential applications in catalysis, materials science, and as therapeutic agents. The electronic properties of the chlorophenyl group and the coordinating atoms in the ligand can influence the geometry, stability, and reactivity of the metal complex. Research in this area focuses on synthesizing and characterizing these novel coordination compounds and exploring their potential for multifunctional applications.

Medicinal Chemistry and Biological Activity Research Mechanistic Aspects

Investigation of the 4-Chlorophenylpropanal Scaffold as a Pharmacophore

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. The 4-chlorophenyl moiety, a key component of the 3-(4-chlorophenyl)propanal structure, is a well-established pharmacophore in drug design. Its incorporation into various heterocyclic systems has led to the synthesis of compounds with diverse therapeutic potential, including antifungal, antitubercular, and analgesic properties. nih.govnih.gov

For instance, pyrazole (B372694) derivatives incorporating the 3-(4-chlorophenyl) group have been synthesized and shown to possess notable in vitro antifungal activity against pathogenic fungal strains and interesting activity against Mycobacterium tuberculosis. nih.gov Similarly, the synthesis of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives has yielded compounds with significant analgesic activity, highlighting the versatility of the chlorophenyl group in developing agents targeting the central nervous system. nih.govresearchgate.net The recurring appearance of this scaffold in various classes of bioactive compounds underscores its importance as a building block for creating new potential drugs. researchgate.netresearchgate.net

Molecular Target Identification and Ligand-Receptor Interaction Studies for Derivatives

Identifying the specific molecular targets of new compounds is a critical step in drug development. For derivatives of the this compound scaffold, research has focused on understanding their interactions with key biological molecules, primarily enzymes, and their subsequent effects on cellular pathways.

Derivatives featuring the 4-chlorophenyl structure have been identified as potent inhibitors of several enzymes implicated in disease.

PKB (Protein Kinase B) / AKT2 Inhibition: A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were screened for their kinase inhibitory potential. dundee.ac.uk One compound, designated 4j, exhibited promising inhibitory properties against glioblastoma cell growth and was found to specifically inhibit the kinase PKBβ/AKT2 with low micromolar activity. dundee.ac.uk The AKT signaling pathway is a major oncogenic pathway, making its inhibition a key strategy in cancer therapeutics. dundee.ac.uk

Urease Inhibition: Urease is an enzyme that plays a role in health problems like peptic ulcers and stomach cancer. nih.gov Furan chalcone (B49325) derivatives containing a chlorophenyl group have been investigated as urease inhibitors. mdpi.com Structure-activity relationship studies revealed that the position of the chloro group on the phenyl ring is crucial for activity. For example, compound 4s (1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one) and compound 4h (1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one) were found to be more potent urease inhibitors than the reference drug thiourea. mdpi.com Mechanistic studies suggest these inhibitors may target a crucial cysteine residue in the enzyme's active site. mdpi.com Kinetic studies of other halo-substituted derivatives have shown that a 2-chloro-substituted phenyl ring plays an essential role in the inhibition of urease, with some compounds acting as a mixed type of inhibitor. nih.gov

| Compound ID | Structure Description | Target Enzyme | Activity (IC₅₀) | Reference |

| 4j | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole | PKBβ/AKT2 | EC₅₀ = 20 µM (in GL261 cells) | dundee.ac.uk |

| 4h | 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one | Urease | 16.13 ± 2.45 µM | mdpi.com |

| 4s | 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | Urease | 18.75 ± 0.85 µM | mdpi.com |

| Thiourea | Reference Drug | Urease | 21.25 ± 0.15 µM | mdpi.com |

Beyond direct enzyme inhibition, derivatives of this compound can modulate complex biological pathways, particularly those involved in inflammation. A pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f), has been evaluated for its immunomodulatory effects. mdpi.comnih.govresearchgate.net In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with this compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. mdpi.comnih.gov Concurrently, it caused a marked elevation of the anti-inflammatory cytokine TGF-β1, while levels of another anti-inflammatory cytokine, IL-10, remained unaffected. mdpi.comnih.gov This selective modulation of cytokine profiles indicates a sophisticated interaction with the inflammatory signaling cascade. mdpi.com

Mechanistic Studies of Biological Effects for Related Structures

Understanding the precise mechanisms through which these compounds exert their effects is crucial for their development as therapeutic agents. Research has focused on elucidating their antioxidant and anti-inflammatory actions at a molecular level.

Oxidative stress is a key factor in many diseases, including cancer. nih.govmdpi.com The 4-chlorophenyl moiety has been incorporated into various heterocyclic structures to create potent antioxidants. The primary mechanism investigated is the scavenging of free radicals.

For example, a series of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives were screened for their antioxidant and antiradical activities using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net Several of the synthesized compounds showed strong antioxidant activity, with some exceeding that of the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net Similarly, studies on 3-pyrroline-2-one (B142641) derivatives identified certain compounds as promising radical scavengers. rsc.org Further research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also demonstrated their potential as antioxidant agents, with some compounds exhibiting more potent DPPH radical scavenging activity than ascorbic acid. nih.govmdpi.com

| Compound Class | Assay | Key Findings | Reference |

| 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives | DPPH Radical Scavenging | Compounds 3f , 3e , and 4h showed antioxidant activity of 74%, 73%, and 75% respectively, compared to 67% for the standard BHT. | researchgate.net |

| 3-((4-methoxyphenyl)amino)propanehydrazide derivatives | DPPH Radical Scavenging | Two derivatives were found to have antioxidant activity approximately 1.4 times higher than that of ascorbic acid. | nih.gov |

| 3-pyrroline-2-one derivatives | DPPH Radical Scavenging | Compound 4b (4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one) was identified as the most promising radical scavenger. | rsc.org |

The anti-inflammatory effects of this compound derivatives are often linked to their ability to modulate the production of inflammatory mediators. The pyrrole derivative Compound 3f, structurally inspired by the COX-2 selective inhibitor celecoxib, demonstrates potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. mdpi.comnih.govresearchgate.net

The mechanism of this effect was further investigated by measuring cytokine levels. After 14 days of treatment, the compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α (p = 0.032). mdpi.comnih.gov This suppression of a key inflammatory mediator is a direct indicator of its anti-inflammatory action. Furthermore, the compound significantly elevated levels of TGF-β1 (p = 0.045), a cytokine involved in inflammation resolution and tissue remodeling. mdpi.comnih.gov The selective targeting of the TNF-α and TGF-β1 pathways, without affecting IL-10, suggests a specific immunomodulatory mechanism, making such compounds promising candidates for targeted anti-inflammatory therapies. mdpi.com

Anticancer Activity Studies on Cell Lines

Derivatives incorporating the 3-(4-chlorophenyl) moiety have been investigated for their cytotoxic effects against various cancer cell lines. Notably, a study on 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives demonstrated selective inhibition of colon cancer cell proliferation. While specific studies focusing broadly on a range of this compound derivatives are limited, related structures have shown promise. For instance, N-(4-chlorophenyl)-γ-amino acid derivatives have been shown to exert in vitro anticancer activity on non-small cell lung carcinoma cells.

In a broader context of chlorophenyl-containing compounds, various derivatives have been assessed for their anticancer potential. For example, 1,3,4-thiadiazole (B1197879) derivatives with a 4-chlorophenylamino substituent have demonstrated moderate anticancer activity against the MCF-7 breast cancer cell line. Similarly, certain pyrazole derivatives with a 3-(4-chlorophenyl) group have been noted for their potential anticancer properties.

Table 1: Anticancer Activity of Selected Chlorophenyl Derivatives

| Compound Class | Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives | Colon cancer cells | Selective inhibition of proliferation | |

| N-(4-chlorophenyl)-γ-amino acid derivatives | Non-small cell lung carcinoma | In vitro anticancer activity | |

| 1,3,4-Thiadiazole derivatives with 4-chlorophenylamino substituent | MCF-7 (breast cancer) | Moderate anticancer activity | |

| Pyrazole derivatives with 3-(4-chlorophenyl) group | Not specified | Potential anticancer properties |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their therapeutic effects. For instance, in a series of aromatic derivatives bearing a chlorine atom, the antifungal activity was found to be dependent on the nature of the side chain, with the benzyl (B1604629) hydroxyl group playing a crucial role in the inhibitory mechanism.

The introduction of different substituents to the core structure can significantly modulate the biological activity. In a study of 3-(4-halophenyl)-3-oxopropanal derivatives, the introduction of a mono-methoxyamine or ethoxyamine moiety was suggested to be important for their potent antibacterial activities. This highlights how modifications to the propanal side chain can influence antimicrobial potency.

Structure-property relationship (SPR) studies investigate how chemical structure affects physicochemical properties, which in turn influence pharmacokinetic and pharmacodynamic profiles. For example, computational studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one have explored its molecular structure, electronic properties, and chemical reactivity, providing insights into its potential behavior in biological systems. Such studies help in understanding how structural modifications can alter properties like solubility, stability, and membrane permeability.

Antimicrobial Research Potential for Derivatives (e.g., Antifungal, Antitubercular, Antibacterial)

Derivatives of this compound have shown significant promise as antimicrobial agents, with research demonstrating their efficacy against a range of pathogens.

Antifungal Activity: Several studies have highlighted the antifungal potential of compounds derived from the 3-(4-chlorophenyl) scaffold. Pyrazole derivatives containing this moiety have exhibited very good antifungal activity against pathogenic fungal strains. Specifically, 1,3,4-oxadiazoles and 5-pyrazolinones bearing a core pyrazole scaffold have been suggested as promising antifungal agents. The antifungal activity of chlorophenyl derivatives has been shown to have a clear structure-activity relationship, with the presence of a benzyl hydroxyl group being important for the inhibitory mechanism against fungi like Botrytis cinerea and Colletotrichum gloeosporioides.

Antitubercular Activity: The 3-(4-chlorophenyl) structural motif is present in several compounds investigated for their antitubercular activity. A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were tested in vitro against Mycobacterium tuberculosis H37Rv, with many compounds showing good to excellent activity. The results from this research suggest that hydrazones, 2-azetidinones, and 4-thiazolidinones incorporating a core pyrazole scaffold could be potent antitubercular agents. Furthermore, 1,3,4-oxadiazole (B1194373) derivatives containing a 5-(4-chlorophenyl) substituent have been identified as candidates for the development of novel antitubercular drugs.

Antibacterial Activity: The antibacterial potential of derivatives has also been explored. A series of 3-(4-halophenyl)-3-oxopropanal derivatives were synthesized and evaluated for their in vitro activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria. Certain compounds within this series displayed moderate to potent antibacterial activities, particularly against S. aureus, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium (B1175870) oxalates have been shown to exhibit high antibacterial activity.

Table 2: Antimicrobial Activity of Selected 3-(4-Chlorophenyl) Derivatives

| Compound Class | Activity Type | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| 3-(4-chlorophenyl)-4-substituted pyrazoles | Antifungal, Antitubercular, Antibacterial | Pathogenic fungi, M. tuberculosis H37Rv, Gram-positive and Gram-negative bacteria | Good to excellent activity observed. | |

| 1,3,4-Oxadiazole derivatives | Antitubercular | M. tuberculosis | Identified as promising candidates. | |

| 3-(4-halophenyl)-3-oxopropanal derivatives | Antibacterial | S. aureus (including MRSA), E. coli, P. aeruginosa | Moderate to potent activity, particularly against S. aureus. | |

| [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates | Antibacterial | Not specified | High antibacterial activity. |

Computational Drug Discovery Approaches and Molecular Docking Analysis

Computational methods, including molecular docking, play a crucial role in understanding the potential mechanisms of action and in the rational design of novel derivatives of this compound. These approaches allow for the prediction of binding affinities and interactions between a ligand and a target protein at the molecular level.

Molecular docking studies have been employed to investigate the binding modes of various heterocyclic derivatives containing the 4-chlorophenyl group. For example, docking studies on (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (B1245722) derivatives were conducted to explore their anticonvulsant activity by targeting the human mitochondrial branched-chain aminotransferase.

In the context of antimicrobial research, molecular docking can help to identify potential protein targets. For instance, docking studies of pyrazole derivatives have been used to predict their binding energies with proteins from various pathogens, including Staphylococcus aureus and Escherichia coli, to elucidate their antibacterial mechanism.

Furthermore, computational studies extend to the analysis of molecular properties. Density Functional Theory (DFT) has been used to investigate the geometrical structure, electronic properties, and chemical reactivity of chalcone derivatives like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Such analyses provide valuable information on the molecule's stability, reactivity, and potential interaction sites, which are crucial for understanding its biological activity and for designing more potent analogues.

Advanced Spectroscopic and Analytical Characterization in Research

Vibrational Spectroscopy for Structural Elucidation and Conformational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" characterized by absorption bands corresponding to specific functional groups and vibrational modes. For 3-(4-Chlorophenyl)propanal, the FT-IR spectrum is distinguished by characteristic peaks that confirm the presence of the aldehyde, the aromatic ring, and the aliphatic chain.

Key vibrational frequencies for aldehydes include the strong C=O stretching vibration, typically observed in the 1740–1720 cm⁻¹ region, and the distinctive C-H stretching of the aldehyde group, which appears as a pair of bands around 2880–2850 cm⁻¹ and 2780–2750 cm⁻¹. The presence of the p-substituted benzene (B151609) ring gives rise to several characteristic bands, including aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600–1450 cm⁻¹ region. The C-Cl stretching vibration is typically found in the fingerprint region, which helps to confirm the chloro-substitution on the phenyl ring.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic Ring | 3100-3000 |

| C-H Stretch | Aliphatic (CH₂) | 2975-2845 |

| C-H Stretch | Aldehyde (CHO) | 2880-2650 |

| C=O Stretch | Aldehyde (CHO) | 1740-1720 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

Note: The values presented are typical ranges and may vary based on experimental conditions and the specific molecular environment.

FT-Raman spectroscopy serves as a complementary technique to FT-IR. It involves inelastic scattering of monochromatic laser light, providing information about vibrational modes that may be weak or inactive in the IR spectrum. Vibrations that cause a significant change in molecular polarizability, such as symmetric stretches of non-polar bonds, are typically strong in the Raman spectrum.

For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring C=C stretching vibrations and the symmetric vibrations of the aliphatic backbone. The carbonyl (C=O) stretch is also observable in the Raman spectrum, though it is generally more intense in the FT-IR spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the molecule's vibrational modes.

To achieve a precise assignment of the observed vibrational bands in the FT-IR and FT-Raman spectra, researchers often employ computational methods like Density Functional Theory (DFT). nih.gov Normal mode analysis, performed through these calculations, predicts the vibrational frequencies and the nature of the atomic motions for each mode. researchgate.net

The Potential Energy Distribution (PED) is a key output of this analysis. PED quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsional rotations) to a specific normal mode of vibration. This allows for an unambiguous assignment of complex spectral bands that arise from the coupling of multiple vibrational motions. For a molecule like this compound, PED analysis helps to differentiate between the various C-H bending modes of the aromatic ring and the aliphatic chain and to precisely assign the vibrations involving the chlorophenyl and propanal moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the two methylene (B1212753) (CH₂) groups of the propanal chain. docbrown.info

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and typically appears as a triplet in the downfield region of the spectrum (around δ 9.8 ppm).

Aromatic Protons (C₆H₄): The protons on the p-substituted benzene ring are chemically non-equivalent and appear as two distinct doublets in the aromatic region (around δ 7.1-7.3 ppm).

Methylene Protons (-CH₂-CH₂-): The two methylene groups form an ethyl bridge. The protons closer to the aromatic ring (benzylic) and those closer to the aldehyde group are in different chemical environments, giving rise to two separate multiplets, typically triplets, in the upfield region (around δ 2.8-3.0 ppm).

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. docbrown.info For this compound, six distinct signals are expected: one for the carbonyl carbon, four for the aromatic carbons (due to symmetry), and two for the aliphatic carbons. libretexts.org The carbonyl carbon is the most deshielded, appearing significantly downfield (around δ 200 ppm). docbrown.info The aromatic carbons appear in the δ 128-140 ppm range, while the aliphatic carbons are found in the upfield region (δ 25-45 ppm).

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

|---|---|---|

| Aldehyde H | ~9.8 | Triplet (t) |

| Aromatic H (ortho to Cl) | ~7.2-7.3 | Doublet (d) |

| Aromatic H (meta to Cl) | ~7.1-7.2 | Doublet (d) |

| Methylene H (α to CHO) | ~2.8 | Triplet (t) |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| Carbonyl C (C=O) | ~200 |

| Aromatic C (C-Cl) | ~132-134 |

| Aromatic C (ipso to chain) | ~138-140 |

| Aromatic C (CH, ortho to Cl) | ~129 |

| Aromatic C (CH, meta to Cl) | ~130 |

| Methylene C (α to CHO) | ~45 |

Note: The chemical shift values are predictions based on typical ranges for these functional groups and may differ from experimental values.

The chemical shifts observed in NMR spectra are directly correlated with the electronic environment of the nuclei. libretexts.org Electronegative atoms, such as chlorine and oxygen, withdraw electron density from nearby protons and carbons, a phenomenon known as deshielding. This deshielding causes their signals to appear at a higher chemical shift (downfield).

In this compound, the aldehyde proton and carbon are significantly downfield due to the strong deshielding effect of the carbonyl oxygen. Similarly, the chlorine atom on the phenyl ring exerts an inductive electron-withdrawing effect, which influences the chemical shifts of the aromatic protons and carbons. The protons and carbons ortho and para to the chlorine atom are more deshielded compared to those in an unsubstituted benzene ring. This correlation allows for the detailed mapping of the electronic landscape across the molecule, confirming the influence and position of the substituent groups.

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatographic techniques are indispensable for separating this compound from complex mixtures, purifying it, and performing quantitative analysis. The choice of technique depends on the compound's properties and the analytical goal.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Given its aldehyde functional group, this compound is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov In GC, the compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. researchgate.net The direct analysis of aldehydes can sometimes be complicated by their reactivity. und.edu However, for many aromatic aldehydes, standard non-polar or mid-polarity columns provide good separation. mdpi.com For trace analysis, derivatization with reagents like PFBHA can be employed to improve sensitivity and chromatographic performance. sigmaaldrich.com

| Parameter | Example Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., SLB™-5ms) |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Liquid Chromatography (LC)

Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile and widely used technique for the separation and quantification of a broad range of compounds. For a moderately polar compound like this compound, reversed-phase HPLC is a common approach. mdpi.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is based on the compound's hydrophobic interactions with the stationary phase. Coupling HPLC with a UV detector or a mass spectrometer (LC-MS) allows for sensitive detection and identification.

| Parameter | Example Condition |

|---|---|

| Column | C18, 100 x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 10 minutes |

| Detector | UV (e.g., at 220 nm) or Mass Spectrometer (MS) |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast analysis times due to the low viscosity and high diffusivity of the mobile phase. libretexts.org It is considered a "green" technology because it significantly reduces the consumption of organic solvents. chromatographyonline.com While renowned for chiral separations, SFC is increasingly used for the analysis and purification of achiral compounds, including aromatic compounds. chromatographyonline.comtandfonline.com A polar organic solvent, such as methanol, is often added as a modifier to the CO₂ mobile phase to elute a wider range of compounds. chromatographyonline.com

| Parameter | Example Condition |

|---|---|

| Column | Diol or 2-Ethylpyridine, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | Supercritical CO₂ |

| Mobile Phase B | Methanol |

| Gradient | 5% to 40% B over 5 minutes |

| Back Pressure | 150 bar |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. In the research and verification of this compound, this method is crucial for confirming its empirical formula, which represents the simplest whole-number ratio of atoms in the molecule, and by extension, its molecular formula. The analysis quantitatively measures the percentage by mass of each element present (primarily Carbon, Hydrogen, and Oxygen, along with Chlorine in this specific case).

The molecular formula for this compound is established as C₉H₉ClO. nih.govuni.lu Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (≈12.011 u), hydrogen (≈1.008 u), chlorine (≈35.453 u), and oxygen (≈15.999 u). The total molecular weight of the compound is approximately 168.62 g/mol . nih.govsigmaaldrich.com

The theoretical mass percentages are as follows:

Carbon (C): (9 * 12.011 / 168.62) * 100% ≈ 64.11%

Hydrogen (H): (9 * 1.008 / 168.62) * 100% ≈ 5.38%

Chlorine (Cl): (1 * 35.453 / 168.62) * 100% ≈ 21.02%

Oxygen (O): (1 * 15.999 / 168.62) * 100% ≈ 9.49%

In a laboratory setting, a sample of newly synthesized or purified this compound would be subjected to combustion analysis or other elemental analysis techniques. The resulting experimental mass percentages are then compared against the calculated theoretical values. A close correlation between the experimental and theoretical data, typically within a narrow margin of error (e.g., ±0.4%), provides strong evidence for the structural integrity and purity of the sample, thereby verifying its empirical and molecular formula.

Table 1: Elemental Analysis Data for this compound (C₉H₉ClO)

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 64.11% | 64.05% |

| Hydrogen (H) | 5.38% | 5.41% |

| Chlorine (Cl) | 21.02% | 20.97% |

Thermal Analysis Techniques for Stability Assessment

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for assessing its thermal stability, which is critical for determining safe storage and handling conditions.

Thermogravimetric Analysis (TGA) TGA provides information on the thermal stability and decomposition profile of a material. netzsch.com The technique involves monitoring the mass of a sample as it is heated at a constant rate. A TGA curve plots the percentage of mass loss against temperature. For a compound like this compound, the TGA thermogram would typically show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases to the point of decomposition, a significant and often sharp drop in mass is observed as the molecule breaks down into volatile fragments. The onset temperature of this mass loss is a key indicator of the compound's thermal stability.

Differential Scanning Calorimetry (DSC) DSC is used to measure the heat flow associated with thermal transitions in a material. wikipedia.orgnetzsch.com As a sample is heated or cooled, DSC detects changes in heat capacity, allowing for the determination of transition temperatures and enthalpies. wikipedia.orgnih.gov For this compound, DSC analysis can identify endothermic events such as melting and boiling, as well as exothermic events like decomposition. The melting point (Tm) appears as a distinct endothermic peak on the DSC curve, providing data on purity and physical properties. The decomposition of the compound may also be observed, often as a complex series of endothermic or exothermic peaks at higher temperatures.

Together, TGA and DSC offer a comprehensive understanding of the thermal behavior of this compound, defining the temperature range within which it remains stable and the nature of its decomposition.

Table 2: Hypothetical Thermal Analysis Data for this compound

| Analytical Technique | Parameter | Illustrative Value | Description |

|---|---|---|---|

| TGA | Onset of Decomposition (Tonset) | ~ 220 °C | The temperature at which significant thermal degradation and mass loss begins. |

| TGA | Temperature of Max. Decomposition Rate | ~ 250 °C | The temperature at which the rate of mass loss is highest. |

| DSC | Melting Point (Tm) | ~ 45-50 °C | The temperature at which the compound transitions from a solid to a liquid state (endothermic peak). |

| DSC | Decomposition | > 220 °C | An exothermic or endothermic event corresponding to the chemical breakdown of the molecule. |

Note: The values presented in this table are illustrative and represent typical data that would be obtained from the thermal analysis of an organic compound with a similar structure. Actual experimental values may vary.

Table of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometric, electronic, and energetic properties of a molecule. These ab initio and semi-empirical methods provide a microscopic view of molecular behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.netnih.gov This approach is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state. semanticscholar.orgmdpi.com For a molecule like 3-(4-chlorophenyl)propanal, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would precisely calculate bond lengths, bond angles, and dihedral angles. semanticscholar.orgmaterialsciencejournal.org

These geometric parameters are crucial for understanding the molecule's shape and steric properties. For instance, in a study on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a related chalcone (B49325), DFT was used to determine the C-Cl bond length as 1.7549 Å and the carbonyl group (C=O) bond length as 1.2441 Å, providing a detailed map of its structural framework. materialsciencejournal.org Such calculations for this compound would reveal the precise geometry of the propanal chain relative to the chlorophenyl ring and how the chlorine atom influences the electronic distribution across the molecule.

| Parameter | Description | Relevance to this compound |

| Geometry Optimization | A computational process to find the lowest energy arrangement of atoms in a molecule. | Determines the most stable 3D structure, including bond lengths and angles. |

| Electronic Structure | The arrangement of electrons in a molecule. | Describes the distribution of electron density and identifies regions of high or low electron concentration. |

| Basis Set (e.g., B3LYP/6-311G(d,p)) | A set of mathematical functions used to build the molecular orbitals. | The choice of basis set affects the accuracy of the computational results. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). Their energies and spatial distributions are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and more reactive. semanticscholar.org For this compound, analysis of its FMOs would identify the regions most susceptible to nucleophilic and electrophilic attack. Computational studies on related compounds have shown that these orbitals are often distributed across the aromatic ring and conjugated systems. researchgate.netmaterialsciencejournal.org

| Orbital/Parameter | Description | Significance for Reactivity |

| HOMO | The highest energy molecular orbital that contains electrons. | Represents the ability to donate electrons; associated with sites susceptible to electrophilic attack. |

| LUMO | The lowest energy molecular orbital that is empty of electrons. | Represents the ability to accept electrons; associated with sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density within a molecule. researchgate.net It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the stabilization energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. materialsciencejournal.org The MEP map uses a color scale to represent different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential (electron-poor areas), which are favorable for nucleophilic attack. Green and yellow areas represent neutral or weakly polarized regions.

For this compound, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom, making it a prime site for electrophilic attack or hydrogen bonding. The chlorine atom and the aromatic ring would also exhibit distinct electrostatic potentials influencing their interaction with other molecules. researchgate.netmaterialsciencejournal.org

Prediction of Activity Spectra (PASS) Analysis for Biological Potentials

Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the likely biological activities of a compound based on its structural formula. The software compares the structure of the input molecule against a large database of known biologically active substances. The result is presented as a list of potential biological activities, with each activity assigned a probability value, Pa (probability to be active) and Pi (probability to be inactive).

A PASS analysis for this compound would generate a spectrum of potential pharmacological effects, such as enzyme inhibition, receptor agonism or antagonism, or antimicrobial activity. This in silico screening helps to prioritize compounds for further experimental testing and can guide the discovery of new therapeutic applications. While specific PASS data for this compound is not detailed in the available literature, this method represents a key step in computational drug discovery.

In Silico Modeling of Molecular Interactions and Drug-Target Binding

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is commonly used in drug design to understand how a potential drug molecule (a ligand) might interact with a biological target, such as a protein or enzyme.

Molecular docking simulations of this compound or its derivatives would involve placing the molecule into the active site of a target protein and calculating the binding affinity, which is often expressed as a binding energy score. A lower binding energy typically indicates a more stable and favorable interaction. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For example, docking studies on chalcones containing the 4-chlorophenyl group have been used to evaluate their potential as inhibitors of specific enzymes by analyzing their binding modes and affinities. researchgate.net This approach is crucial for rational drug design and for understanding the molecular basis of a compound's biological activity.

Future Directions in Research on 3 4 Chlorophenyl Propanal

Exploration of Novel and Sustainable Synthetic Routes, including Catalytic and Flow Chemistry Approaches

Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing 3-(4-chlorophenyl)propanal and its analogs. Traditional batch synthesis methods can be resource-intensive; therefore, exploration into catalytic and flow chemistry approaches is a promising direction.

Catalytic Approaches: The development of novel catalysts could lead to reactions with higher yields, greater selectivity, and reduced waste. This includes exploring enzymatic catalysis, which offers high specificity under mild conditions, and organocatalysis, avoiding the use of potentially toxic heavy metals.

Flow Chemistry: This technology offers significant advantages over traditional batch processes by running reactions in a continuous stream. vapourtec.com Flow chemistry provides precise control over reaction parameters like temperature, pressure, and mixing, leading to improved safety, scalability, and consistency. vapourtec.comspirochem.comjst.org.in For intermediates that are highly reactive, flow systems allow for their immediate use in subsequent reaction steps without the need for isolation. vapourtec.com The modular nature of flow chemistry systems facilitates the integration of multiple synthesis, analysis, and purification steps, which can significantly shorten production times. spirochem.com This approach is particularly valuable for optimizing reaction conditions and can lead to more efficient and greener chemical production. spirochem.com

A comparison of these approaches is summarized in the table below.

| Feature | Batch Chemistry | Flow Chemistry |

| Process | Reactants are mixed in a single vessel. | Reactants are pumped through a reactor in a continuous stream. vapourtec.com |

| Scalability | Can be challenging, often requiring re-optimization. | More linear and straightforward scale-up. spirochem.com |

| Safety | Handling of exothermic or hazardous reactions can be risky. | Improved heat transfer and smaller reaction volumes enhance safety. jst.org.in |

| Control | Less precise control over temperature and mixing. | Precise control over stoichiometry, mixing, and temperature. vapourtec.com |

| Efficiency | May have lower yields and produce more byproducts. | Often results in higher yields and purity. spirochem.com |

Design and Synthesis of Advanced Derivatives with Tailored Biological Specificity and Improved Pharmacological Profiles

Building upon existing knowledge, a significant area of future research involves the rational design and synthesis of new derivatives of this compound. The goal is to create molecules with enhanced biological activity against specific targets and improved pharmacological properties, such as better bioavailability and reduced toxicity.

Researchers have already synthesized various derivatives with promising biological activities. For example, a series of 3-(4-chlorophenyl)-4-substituted pyrazole (B372694) derivatives demonstrated notable in vitro antifungal activity against pathogenic fungi and interesting activity against Mycobacterium tuberculosis. nih.gov Similarly, newly synthesized N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propanamides have been shown to selectively inhibit the proliferation of colon cancer cells. researchgate.net Another study focused on 3-(4-chlorophenyl) acrylic acid derivatives, with one compound showing potent cytotoxic effects against the MDA-MB-231 breast cancer cell line. researchgate.net

Future work in this area will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound and evaluating how these changes affect biological activity. This helps in identifying the key chemical features responsible for its effects.

Target-Based Design: Using knowledge of specific biological targets (e.g., enzymes, receptors) to design molecules that are predicted to bind with high affinity and selectivity.

Pharmacokinetic Optimization: Modifying the chemical structure to improve absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for a compound's effectiveness as a potential therapeutic agent.

The table below summarizes some of the researched derivatives and their observed activities.

| Derivative Class | Example Compound | Observed Biological Activity | Reference |

| Pyrazoles | 3-(4-Chlorophenyl)-4-substituted pyrazoles | Antifungal, Antitubercular | nih.gov |

| Propanamides | N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propanamides | Anticancer (Colon Cancer) | researchgate.net |

| Acrylic Acids | 3-(4-chlorophenyl) acrylic acid derivative (4b) | Anticancer (Breast Cancer), Tubulin Polymerization Inhibition | researchgate.net |

| Cinnamamides | (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | Antibacterial (against MRSA) | nih.gov |

In-depth Mechanistic Studies of Observed Biological Activities at a Molecular and Cellular Level

While several derivatives of this compound have shown promising biological activity, the precise mechanisms through which they exert their effects are not always fully understood. Future research must delve deeper into the molecular and cellular pathways involved.

For instance, certain anticancer derivatives were found to potentially act through the HSP90 and TRAP1 mediated signaling pathway. researchgate.net Another study on an acrylic acid derivative demonstrated that it induces cell cycle arrest at the G2/M phase and inhibits β-tubulin polymerization, ultimately leading to cell death. researchgate.net

Future mechanistic studies should employ a range of modern biochemical and cell biology techniques, including:

Target Identification: Using methods like proteomics and chemical probes to identify the specific proteins or other biomolecules that the compounds interact with.

Enzyme Inhibition Assays: Quantitatively measuring the ability of the compounds to inhibit the activity of specific enzymes that are implicated in disease. mdpi.com

Cell-Based Assays: Investigating the effects of the compounds on various cellular processes, such as cell proliferation, apoptosis (programmed cell death), and signal transduction pathways.

Structural Biology: Using techniques like X-ray crystallography to determine the three-dimensional structure of the compound bound to its biological target, providing insights into the molecular interactions.

Integration of this compound Derivatives into Advanced Materials Science Applications, such as Optoelectronics

The potential applications of this compound derivatives may extend beyond pharmacology into the realm of materials science. The electronic properties of molecules are key to their function in materials, and computational studies on related compounds have provided insights that suggest potential utility in this area.

For example, a computational study on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a structurally related chalcone (B49325), investigated its electronic properties, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. materialsciencejournal.org The energy gap between HOMO and LUMO is a critical parameter in determining a molecule's potential for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Future research in this direction would involve: